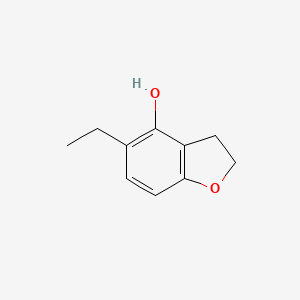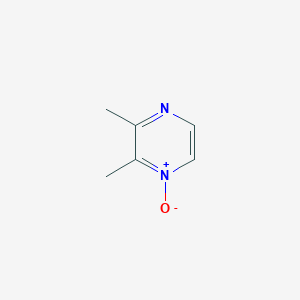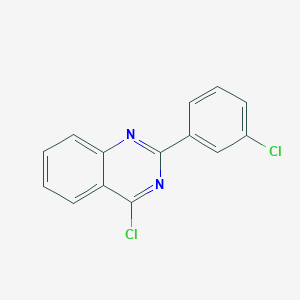![molecular formula C12H12BrN3O B8719254 (S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or other catalysts to enhance the yield and selectivity . The reaction conditions may include refluxing in an appropriate solvent, such as ethanol or acetic acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
化学反应分析
Types of Reactions
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase.
作用机制
The mechanism of action of (S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide involves binding to specific molecular targets, such as enzymes. For instance, it can inhibit succinate dehydrogenase by binding to its active site, thereby disrupting the mitochondrial electron transport chain and energy production in fungi . This inhibition leads to the accumulation of succinate and a decrease in ATP production, ultimately causing cell death .
相似化合物的比较
Similar Compounds
- 1H-Pyrazole-4-carboxamide,N-[(1S)-1-(4-chlorophenyl)ethyl]-
- 1H-Pyrazole-4-carboxamide,N-[(1S)-1-(4-fluorophenyl)ethyl]-
- 1H-Pyrazole-4-carboxamide,N-[(1S)-1-(4-methylphenyl)ethyl]-
Uniqueness
(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide is unique due to the presence of the bromine atom, which can enhance its biological activity and binding affinity to target enzymes compared to its chloro, fluoro, and methyl analogs . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C12H12BrN3O |
|---|---|
分子量 |
294.15 g/mol |
IUPAC 名称 |
N-[(1S)-1-(4-bromophenyl)ethyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8(9-2-4-11(13)5-3-9)16-12(17)10-6-14-15-7-10/h2-8H,1H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI 键 |
LWMLCZULIROZKD-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(=O)C2=CNN=C2 |
规范 SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B8719206.png)


![7-Chloro-6-iodothieno[3,2-b]pyridine](/img/structure/B8719228.png)


![3-Benzo[1,3]dioxol-5-yl-acrylonitrile](/img/structure/B8719232.png)





